molecular formula C6H14Br2NiO3 B1600133 Nickel(II) bromide 2-methoxyethyl ether complex CAS No. 312696-09-6

Nickel(II) bromide 2-methoxyethyl ether complex

Cat. No. B1600133
M. Wt: 352.67 g/mol
InChI Key: RRSIMIHTHWYRRA-UHFFFAOYSA-L
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Description

Nickel(II) bromide 2-methoxyethyl ether complex, also known as Diglyme nickel dibromide, is a coordination complex featuring nickel (II), bromide, and a 2-methoxyethyl ether ligand . It has a molecular weight of 352.67 .


Synthesis Analysis

In coordination chemistry, NiBr2-MEE functions as a Lewis acid, establishing complexes with Lewis bases, which include amines and carboxylates . The stability of this complex is enhanced by the metal ions’ coordination to the oxygen atoms present in the ether ligand, which also contributes to its increased solubility in water .


Molecular Structure Analysis

The linear formula of Nickel(II) bromide 2-methoxyethyl ether complex is NiBr2 · O (CH2CH2OCH3)2 . The SMILES string representation is Br [Ni]Br.COCCOCCOC .


Chemical Reactions Analysis

Nickel(II) bromide 2-methoxyethyl ether complex can be used as a catalyst to prepare various compounds . For instance, it can be used to prepare hindered diarylmethanols and benzylic alcohols by the addition of aryl halides to various aldehydes in the presence of Zn as a reducing agent . It can also be used in the reductive dicarbofunctionalization of unactivated alkenes using less reactive benzyl chlorides . Furthermore, it can be used in the C-C cross-coupling reaction between substituted 5-bromo-3-methoxy-2- (trimethylsilyl)phenyl triflate and bromomethylboronic acid pinacol ester .


Physical And Chemical Properties Analysis

Nickel(II) bromide 2-methoxyethyl ether complex is a powder . It is a catalyst with a nickel core .

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Nickel(II) complexes, including those with 2-methoxyethyl ether, have significant applications in catalysis and chemical synthesis. For instance, they are used in stereospecific nickel-catalyzed cross-coupling reactions, where 2-methoxyethyl ether serves as a traceless directing group, facilitating the preparation of enantioenriched diarylethanes. This application is significant in the synthesis of complex organic molecules (Greene et al., 2012).

2. Crystal and Molecular Structure Studies

Nickel(II) complexes with 2-methoxyethyl ether derivatives are studied for their crystal and molecular structures. Understanding these structures is crucial for the development of new materials with specific properties. For example, research on the crystal and molecular structure of diaquobis(methoxyacetato)nickel(II) has contributed to the knowledge of chelate structures and coordination chemistry (Prout et al., 1971).

3. Electrochemical Reduction

Nickel complexes, including those with 2-methoxyethyl ether components, are used in the electrochemical reduction of alkyl bromides. This application is important in the field of electrochemistry, particularly in the development of new reduction processes and the formation of carbon-carbon bonds (Gosden & Pletcher, 1980).

4. Material Science and Nanotechnology

In material science and nanotechnology, nickel-based nanostructured materials, including those derived from nickel β-ketoiminato complexes with 2-methoxyethyl ether derivatives, are gaining attention. These materials are crucial in energy-related applications, such as the fabrication of thin film electrocatalysts for oxygen evolution reactions (Zywitzki et al., 2020).

5. Coordination Chemistry and Ligand Design

Nickel(II) complexes with 2-methoxyethyl ether derivatives are used to explore coordination chemistry and ligand design. These studies contribute to the understanding of metal-ligand interactions and the development of novel catalysts for various chemical reactions (Berding et al., 2009).

Safety And Hazards

The Nickel(II) bromide 2-methoxyethyl ether complex is classified as a flammable solid (H228), harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The Nickel(II) bromide 2-methoxyethyl ether complex has potential applications in various fields of scientific research, including biochemistry and chemistry . Its use as a catalyst in various chemical reactions suggests that it could be further explored for its potential in organic synthesis .

properties

IUPAC Name

dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSIMIHTHWYRRA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2NiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465623
Record name Nickel(II) bromide 2-methoxyethyl ether complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diglyme nickel dibromide

CAS RN

312696-09-6
Record name Nickel(II) bromide 2-methoxyethyl ether complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel(II) bromide 2-methoxyethyl ether complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
KV Vasudevan, BL Scott… - European Journal of …, 2012 - Wiley Online Library
To investigate metal–ligand cooperativity as a strategy for promoting nickel‐catalyzed alkene hydrogenation, cationic and neutral nickel(II) hydride complexes of the aliphatic pincer …
J Li, M Berger, W Zawodny, M Simaan, N Maulide - Chem, 2019 - Elsevier
Until recently, the direct oxidative oxysulfonylation of carbonyl compounds was limited to ketones. Here, we report the first direct oxytriflation of simple, non-activated amides. Amide …
Number of citations: 0 www.sciencedirect.com
MM Talukder, JMO Cue, JT Miller, MC Biewer… - … -DIIMINE NICKEL (II) …, 2020 - utd-ir.tdl.org
1.1 Abstract In the last two decades, transition metal-catalyzed cross-coupling reactions have received significant recognition for making functionalized biaryl compounds possessing …
Number of citations: 0 utd-ir.tdl.org
D Hassanian-Moghaddam, Y Maddah… - European Polymer …, 2021 - Elsevier
Creation and control of long-chain branches (LCBs) in coordination polymerization of olefins is an enduring focus of research in both academia and industry. We have recently …
Number of citations: 0 www.sciencedirect.com
Y Maddah, S Ahmadjo, SMM Mortazavi, F Sharif… - …, 2020 - ACS Publications
Coordinative polymerization brings opportunities for producing well-defined long-chain branched polyolefins specifically by using homogeneous single-site catalysts. Herein, we report …
Number of citations: 0 pubs.acs.org
S Guizzetti, JA Schwindeman… - … Process Research & …, 2022 - ACS Publications
Oxidation of aldehydes to carboxylic acids is a common organic transformation for which a wide array of stochiometric and catalytic methods are known. Kappe and co-workers recently …
Number of citations: 0 pubs.acs.org
R Wu, L Stieglitz, S Lehner, M Jovic, D Rentsch… - European Polymer …, 2023 - Elsevier
A series of new tailored a-diimine Ni (II) complexes (Ni-OH, Ni-FOH, Ni-PhOH, and Ni-PhFOH) containing bulky ortho-N-aryl groups with various dibenzhydryl substitutes was …
Number of citations: 0 www.sciencedirect.com
A Dashti, M Ahmadi, V Haddadi-Asl, S Ahmadjo… - European Polymer …, 2023 - Elsevier
The controlled introduction of long chain branches (LCBs) in the commonly linear structure of polyolefins has been frequently pursued by researchers to improve their melt processability…
Number of citations: 0 www.sciencedirect.com
R Wu, L Stieglitz, S Lehner, M Jovic, D Rentsch… - Available at SSRN … - papers.ssrn.com
A new series of tailored-structure a-diimine Ni (II) complexes (Ni-OH, Ni-FOH, Ni-PhOH, and Ni-PhFOH) containing bulky ortho-N-aryl groups with various dibenzhydryl substitutes was …
Number of citations: 0 papers.ssrn.com
TM Buscagan - 2018 - thesis.library.caltech.edu
Transition metals are used as catalysts in the laboratory and by nature to facilitate difficult chemical transformations. Herein, three different metal containing catalysts are discussed: Pd …
Number of citations: 0 thesis.library.caltech.edu

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